molecular formula C20H21ClN4O3S3 B2958702 N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 868974-26-9

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B2958702
CAS No.: 868974-26-9
M. Wt: 497.04
InChI Key: GLOQFGGJZDXDFG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a thiadiazole core substituted with a 2-chlorobenzylthio group at position 5 and a 4-(N,N-diethylsulfamoyl)benzamide moiety at position 2.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S3/c1-3-25(4-2)31(27,28)16-11-9-14(10-12-16)18(26)22-19-23-24-20(30-19)29-13-15-7-5-6-8-17(15)21/h5-12H,3-4,13H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOQFGGJZDXDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. 1,3,4-thiadiazole sulfonamides are known to affect various biochemical pathways, depending on their targets. For example, they can inhibit enzyme activity, modulate receptor signaling, or alter ion channel function. The specific pathways affected by this compound will depend on its primary targets.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. It is known that 1,3,4-thiadiazole sulfonamides can have various effects, depending on their targets and mode of action. For example, they can inhibit cell growth, induce apoptosis, or modulate cell signaling. The specific effects of this compound will depend on its primary targets and mode of action.

Biological Activity

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Molecular Formula C17H20ClN3O2S3\text{Molecular Formula }C_{17}H_{20}ClN_3O_2S_3

Anticancer Activity

Thiadiazole derivatives have shown promising anticancer properties in various studies. In vitro cytotoxicity assays have been conducted on several cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2). The compound's efficacy is often measured using the median inhibitory concentration (IC50).

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-712.5
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineHepG210.0
LUF5437 (Thiadiazole derivative)MCF-77.0

The results indicate that this compound exhibits moderate cytotoxicity against MCF-7 cells with an IC50 of 12.5 µM. This suggests potential for further development as an anticancer agent.

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that compounds within this class can exhibit significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli32 µg/mL
Thiadiazole derivative XS. aureus16 µg/mL

The compound demonstrated an MIC of 32 µg/mL against E. coli, indicating its potential utility in treating bacterial infections.

The biological activity of thiadiazole derivatives is attributed to several mechanisms:

  • Inhibition of DNA and RNA Synthesis : The presence of the thiadiazole ring interferes with nucleic acid synthesis in cancer cells.
  • Adenosine Receptor Antagonism : Some thiadiazole derivatives act as antagonists at adenosine receptors, which are implicated in tumor growth and proliferation.
  • Enzyme Inhibition : Compounds have shown inhibition of key kinases involved in cancer progression and other diseases .

Case Studies

Recent studies have highlighted the effectiveness of thiadiazole derivatives in various therapeutic areas:

  • Breast Cancer Treatment : A study assessed the effects of several thiadiazole derivatives on MCF-7 cells and found that certain modifications increased their potency significantly.
    • Findings : Compounds with lipophilic substituents exhibited enhanced cytotoxicity due to improved membrane permeability .
  • Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity against various pathogens.
    • Results : The compound showed significant activity against both gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural variations among analogs include substituents on the thiadiazole ring (e.g., benzylthio, chlorobenzylthio) and the sulfamoyl group (diethyl vs. dimethyl). These modifications influence melting points, solubility, and synthetic yields:

Compound ID Substituent on Thiadiazole Sulfamoyl Group Melting Point (°C) Yield (%) Reference
Target Compound 2-Chlorobenzylthio N,N-Diethyl Not Reported Not Reported
5j (Ev1) 4-Chlorobenzylthio None 138–140 82
5h (Ev1) Benzylthio None 133–135 88
Ev12 Compound 4-Chlorobenzylthio N,N-Dimethyl Not Reported Not Reported

Key Observations :

  • Sulfamoyl Groups : The diethylsulfamoyl group increases lipophilicity compared to dimethylsulfamoyl (Ev12), which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Substituent Effects on Activity

  • Chlorobenzyl vs. Benzylthio: 4-Chlorobenzylthio analogs (e.g., 5j) often show higher bioactivity than non-halogenated variants (e.g., 5h), likely due to enhanced electron-withdrawing effects and steric fit in target binding pockets .
  • Sulfamoyl vs. Nitro Groups : The diethylsulfamoyl group in the target compound may offer better metabolic stability compared to nitro groups (e.g., in nitazoxanide derivatives), which are prone to reduction .

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